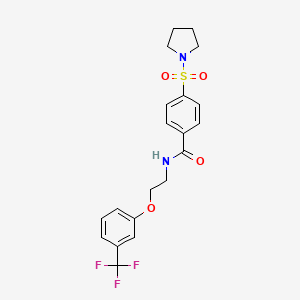![molecular formula C6H5F3N2O2 B2551080 N-[3-(trifluorometil)-1,2-oxazol-5-il]acetamida CAS No. 110235-22-8](/img/structure/B2551080.png)
N-[3-(trifluorometil)-1,2-oxazol-5-il]acetamida
Descripción general
Descripción
N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide is a useful research compound. Its molecular formula is C6H5F3N2O2 and its molecular weight is 194.113. The purity is usually 95%.
BenchChem offers high-quality N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Aplicaciones Agroquímicas
Las trifluorometilpiridinas, que son estructuralmente similares a la N-[3-(trifluorometil)-1,2-oxazol-5-il]acetamida, se utilizan ampliamente en la industria agroquímica . Se utilizan principalmente para la protección de cultivos contra plagas . Fluazifop-butil, un derivado de la trifluorometilpiridina, fue el primero de su tipo introducido en el mercado agroquímico . Desde entonces, se han desarrollado más de 20 nuevos agroquímicos que contienen trifluorometilpiridina .
Aplicaciones Farmacéuticas
Las trifluorometilpiridinas y sus derivados también se utilizan en las industrias farmacéutica y veterinaria . Se ha concedido la aprobación de comercialización a cinco productos farmacéuticos y dos veterinarios que contienen la unidad trifluorometilpiridina . Muchos candidatos se encuentran actualmente en ensayos clínicos .
Síntesis de 3-Trifluorometil-1,2,4-Triazoles
Se ha desarrollado un enfoque conveniente para la construcción de 3-trifluorometil-1,2,4-triazoles de valor farmacéutico . Este método emplea cloruros de trifluoroacetimidoilo, hidrato de hidracina y triformiato de benceno-1,3,5-triilo fácilmente disponibles como materiales de partida . La reacción multicomponente presenta un amplio alcance de sustratos, alta eficiencia y escalabilidad .
Actividades Biológicas
Se cree que las actividades biológicas de los derivados de la trifluorometilpiridina se deben a las propiedades fisicoquímicas únicas del átomo de flúor y las características únicas de la unidad de piridina . Se espera que en el futuro se descubran muchas aplicaciones novedosas de la trifluorometilpiridina .
Desarrollo de Productos Químicos Orgánicos Fluorados
El desarrollo de compuestos orgánicos que contienen flúor ha dado lugar a muchos avances recientes en los campos de los agroquímicos, los farmacéuticos y los materiales funcionales . Los efectos del flúor y las unidades que contienen flúor sobre las actividades biológicas y las propiedades físicas de los compuestos han otorgado al flúor un lugar único en el arsenal del químico descubridor .
Síntesis de Productos de Protección de Cultivos
Entre los derivados de la trifluorometilpiridina, la 2,3-dicloro-5-(trifluorometil)-piridina (2,3,5-DCTF), que se utiliza como intermedio químico para la síntesis de varios productos de protección de cultivos, es la que tiene mayor demanda . Se han informado diversos métodos de síntesis de 2,3,5-DCTF .
Safety and Hazards
Propiedades
IUPAC Name |
N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O2/c1-3(12)10-5-2-4(11-13-5)6(7,8)9/h2H,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHMJANPVRFCAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=NO1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110235-22-8 | |
| Record name | N-[3-(trifluoromethyl)-1,2-oxazol-5-yl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2550999.png)



![N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2551004.png)


![4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2551012.png)
![Ethyl 3-{[(2-thienylmethyl)amino]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2551013.png)


![(E)-2-cyano-N-methoxy-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-N-methylprop-2-enamide](/img/structure/B2551019.png)
